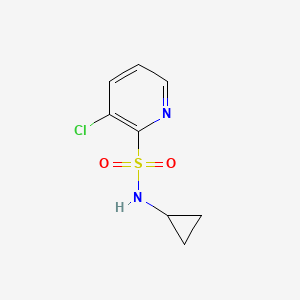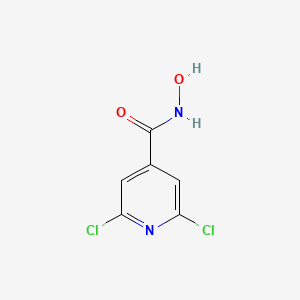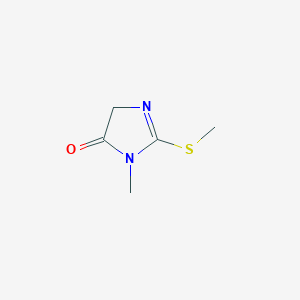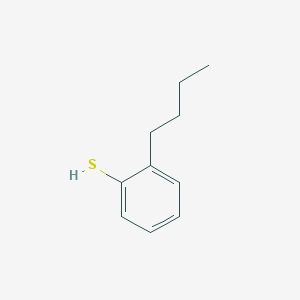
4-(1-Hydroxycyclopropyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxycyclopropyl)benzoic acid is an organic compound with the molecular formula C10H10O3 It features a benzoic acid core with a hydroxycyclopropyl group attached to the fourth carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzoic acid derivative. For instance, starting with 4-bromobenzoic acid, a cyclopropyl group can be introduced via a reaction with diazomethane under controlled conditions. The resulting intermediate is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxycyclopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(1-Oxocyclopropyl)benzoic acid.
Reduction: Formation of 4-(1-Hydroxycyclopropyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxycyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxycyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the cyclopropyl group.
4-Methylbenzoic acid: Contains a methyl group instead of a hydroxycyclopropyl group.
4-Chlorobenzoic acid: Contains a chlorine atom instead of a hydroxycyclopropyl group.
Uniqueness
4-(1-Hydroxycyclopropyl)benzoic acid is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
4-(1-hydroxycyclopropyl)benzoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(12)7-1-3-8(4-2-7)10(13)5-6-10/h1-4,13H,5-6H2,(H,11,12) |
InChI-Schlüssel |
CTOLVMLQIMHQCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)






![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)

![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)




